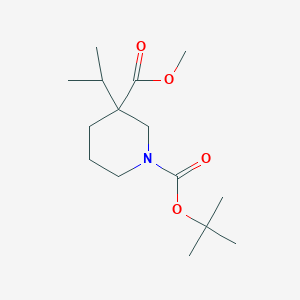
5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including multi-component condensations, cyclization processes, and reactions with different nucleophiles. For instance, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids was achieved through a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . Similarly, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids was described using arylidene derivatives of pyruvic acid under microwave and ultrasound irradiation . These methods highlight the versatility and adaptability of synthetic approaches for pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using spectroscopic techniques and, in some cases, X-ray diffraction analysis. For example, the structure of a pyrrolidine derivative was unambiguously assigned by X-ray diffraction . NMR measurements are also used to determine the orientation of cyclization processes, as seen in the synthesis of pyridopyrimidines . These techniques are essential for verifying the molecular structure of newly synthesized compounds.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including reactions with O-, N-, and C-nucleophiles. For instance, 5-(4-Pyridyl)-1,3-dioxan-4,6-diones were shown to transfer the alkoxycarbonyl group readily to different nucleophiles, leading to derivatives of (4-pyridyl)acetic acid . These reactions provide access to a range of heterocyclic compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as antioxidant activity, are often evaluated using various assays. For example, the antioxidant activity of certain pyrrolidine derivatives was screened by DPPH radical scavenging method and reducing power assay, with some compounds showing higher activity than ascorbic acid . Electrochemical studies, such as anodic potential oxidation, are also performed to assess the properties of these compounds . Spectroscopic properties, including FT-IR, NMR, and UV techniques, along with quantum chemical methods, are used to investigate other properties like Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of similar carboxylic acid compounds have been investigated using various techniques like FT-IR, NMR, and UV, along with quantum chemical methods. These studies focus on properties like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and molecular electrostatic potential, which are crucial in understanding the chemical behavior of these compounds (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Characterization in Coordination Polymers
Research on aromatic carboxylic acids similar to 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid has led to the synthesis of lanthanide-based coordination polymers. These have been analyzed for their crystal structures and photophysical properties, demonstrating their potential in materials science and photoluminescence (Sivakumar et al., 2011).
Decarboxylative Coupling in Organic Synthesis
Research has explored the use of carboxylic acids in Rh(III)-catalyzed decarboxylative coupling, providing a method to produce substituted pyridines. This process highlights the role of carboxylic acids like 5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid in organic synthesis (Neely & Rovis, 2014).
Hydrothermal Synthesis and Chiral Self-Assembly
The compound has been used in hydrothermal synthesis processes, leading to the formation of chiral compounds with three-dimensional frameworks. This application is significant in the field of crystal engineering and material science (Lin et al., 2011).
Synthesis of Photoluminescent Lead(II) Coordination Polymers
The reaction of similar carboxylic acids with lead(II) salts has produced metal–organic frameworks (MOFs) exhibiting strong photoluminescence. This suggests potential applications in optics and materials chemistry (Zhang et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)10-5-11(7-13-6-10)17-8-9-1-3-16-4-2-9/h5-7,9H,1-4,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHDWSQBFHNVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CN=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167915 | |
| Record name | 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxan-4-ylmethoxy)pyridine-3-carboxylic acid | |
CAS RN |
1385696-82-1 | |
| Record name | 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3027700.png)
![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)





![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)



![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)
![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)